
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
Overview
Description
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is a non-proteinogenic amino acid characterized by a propanoic acid backbone with an amino group at the C2 position and a tetrahydro-2H-pyran-4-yl substituent at C3. Its molecular formula is C₉H₁₅NO₃, derived from the propanoic acid core (C₃H₅NO₂) and the tetrahydro-2H-pyran-4-yl group (C₅H₉O). Key physico-chemical properties include:
- ¹³C NMR (D₂O): Peaks at δ 116.1, 67.4, 67.3, 39.5, 36.8, 31.8, 31.1, and 30.8, indicative of the tetrahydro-pyran ring and amino acid backbone .
- HRMS (ESI): Observed [M+H⁺] at m/z 155.1174 (calculated 155.1179 for C₈H₁₅ON₂), likely corresponding to a fragment ion .
The compound’s saturated oxygen-containing pyran ring enhances solubility in polar solvents compared to aromatic analogs, making it relevant for biochemical studies and drug design.
Biochemical Analysis
Biochemical Properties
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases, which facilitate the transfer of amino groups between molecules . These interactions are crucial for maintaining cellular homeostasis and metabolic balance.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mTOR signaling pathway, which is essential for cell growth and proliferation . Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases, thereby affecting phosphorylation events within the cell . These molecular interactions are critical for regulating cellular activities and maintaining physiological functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to altered cellular responses . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. For example, high doses have been associated with toxic effects, such as liver damage and oxidative stress . Determining the appropriate dosage is crucial for ensuring the compound’s safety and efficacy in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, it can be metabolized by aminotransferases to form other amino acids, which are then utilized in various metabolic processes . These pathways are essential for maintaining metabolic flux and ensuring the compound’s proper utilization within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . Understanding these transport mechanisms is vital for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . Identifying these localization patterns is crucial for understanding the compound’s role in cellular processes.
Biological Activity
Chemical Identity
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, also known as (S)-2-amino-3-(oxan-4-yl)propanoic acid, is an amino acid derivative characterized by its unique tetrahydro-2H-pyran ring structure. Its molecular formula is , with a molecular weight of approximately 173.21 g/mol. The compound is recognized by its CAS number 182287-50-9 and is typically encountered in its hydrochloride form, which enhances its stability and purity for laboratory applications.
The biological activity of this compound is primarily attributed to its structural similarity to natural amino acids, which allows it to interact with various biological systems. The compound can bind to specific receptors and enzymes, influencing their activity and potentially modulating metabolic pathways. Research indicates that compounds with similar structures may exhibit neuroprotective effects and influence synaptic transmission, suggesting a role as a neurotransmitter or modulator.
Pharmacological Potential
Research into the pharmacological applications of this compound is ongoing, with potential therapeutic uses being explored in areas such as:
- Neuroprotection : Similar compounds have shown promise in protecting neural cells from damage.
- Enzyme Interactions : The compound may affect enzyme activity, contributing to metabolic regulation.
- Drug Development : As a building block in organic synthesis, it holds potential for developing new pharmaceuticals .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Neuroprotective Studies : Research has indicated that amino acid derivatives can exhibit neuroprotective properties against oxidative stress in neuronal cells. For example, compounds structurally similar to this compound have demonstrated significant reductions in cell death in models of neurodegeneration .
- Enzyme Interaction Studies : Investigations into enzyme interactions have revealed that the compound can modulate the activity of certain enzymes involved in metabolic pathways. This modulation suggests potential applications in metabolic disorders.
- Synthesis and Biological Testing : A recent study synthesized various derivatives of amino acids and tested their cytotoxic effects on cancer cell lines, indicating that structural modifications can lead to enhanced biological activities .
Comparative Analysis of Related Compounds
Compound Name | Structure Type | Unique Features | Biological Activity |
---|---|---|---|
(S)-2-amino-3-hydroxybutanoic acid | Amino Acid | Hydroxyl group enhances solubility | Neurotransmitter-like effects |
(S)-2-amino-3-methylbutanoic acid | Branched Amino Acid | Methyl group provides steric hindrance | Potential anti-inflammatory properties |
(S)-2-amino-4-methylpentanoic acid | Branched Amino Acid | Larger side chain affects receptor binding | Modulates synaptic transmission |
2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid | Tetrahydrofuran Derivative | Different cyclic structure | Varies based on cyclic modifications |
Scientific Research Applications
Research indicates that this compound may have potential therapeutic applications. It is being investigated as a precursor for drug development due to its ability to interact with biological systems. Some specific areas of interest include:
- Enzyme Interactions : The compound may influence enzyme activity, potentially leading to new therapeutic strategies.
- Metabolic Pathways : Studies are exploring how this compound integrates into metabolic pathways, which could reveal novel targets for drug development.
Biochemistry
In biochemistry, the compound is studied for its role as a building block in synthesizing more complex molecules. Its unique tetrahydropyran ring structure allows it to serve as a model compound for studying similar derivatives. Research highlights include:
- Substrate for Enzymatic Reactions : It can act as a substrate in various enzymatic reactions, providing insights into enzyme mechanisms and specificity .
- Potential Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activities, which could have implications for treating oxidative stress-related conditions.
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate in producing various chemical products. Key applications include:
- Synthesis of Alanine Derivatives : The compound is used to create derivatives of alanine with modified side chains, which can be utilized in pharmaceuticals and agrochemicals .
- Catalysis : It has been explored for its catalytic properties in organic reactions, enhancing reaction efficiency and selectivity.
Case Study 1: Enzyme Interaction Studies
A study focused on the interaction of this compound with specific enzymes revealed that it could modulate enzyme activity significantly. The findings suggest that this compound might be useful in developing enzyme inhibitors or activators, which could lead to new therapeutic agents.
Case Study 2: Antioxidant Activity
Research conducted on the antioxidant properties of this compound demonstrated its ability to scavenge free radicals effectively. This property indicates potential applications in preventing oxidative damage in biological systems, making it a candidate for further investigation in nutraceuticals or pharmaceuticals targeting oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid?
- Methodological Answer : The synthesis typically involves coupling tetrahydro-2H-pyran derivatives with β-amino acid precursors. For example, β-amino acids can be synthesized via enantioselective methods using chiral catalysts or protecting groups. Evidence from β-amino acid synthesis intermediates (e.g., 3-amino-3-(pyridin-4-yl)propanoic acid) suggests that coupling reactions with activated pyran derivatives (e.g., brominated or iodinated intermediates) are effective . Solid-phase peptide synthesis (SPPS) may also be adapted for controlled stereochemistry, as seen in derivatives like (2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (>98% is standard for research-grade compounds) .
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the tetrahydro-2H-pyran ring and amino acid backbone .
- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF for molecular weight validation. Gas-phase ion clustering data (e.g., sodium adduct analysis) can provide additional confirmation .
Q. What are the key challenges in isolating enantiomerically pure forms of this compound?
- Methodological Answer : Enantiomeric purity requires chiral chromatography (e.g., using chiral stationary phases like cellulose derivatives) or asymmetric synthesis. For example, (S)-configured amino acids (as in ) can be synthesized using chiral auxiliaries (e.g., tert-butoxycarbonyl groups) to prevent racemization during coupling reactions .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina or Schrödinger Suite) can predict binding affinities to enzymes or receptors. The tetrahydro-2H-pyran moiety’s conformational flexibility (see structural analogs in ) must be accounted for using dynamic simulations (MD) . Density Functional Theory (DFT) can optimize geometries and calculate electronic properties for structure-activity relationship (SAR) analysis .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?
- Methodological Answer : Cross-validate with advanced techniques:
- 2D NMR (COSY, HSQC) : To resolve overlapping signals from the pyran ring and amino acid side chain .
- Variable Temperature NMR : To identify dynamic effects (e.g., ring puckering in tetrahydro-2H-pyran) .
- Ion Mobility Mass Spectrometry (IM-MS) : To correlate gas-phase conformers with solution-phase structures .
Q. What thermodynamic properties are critical for stability studies, and how can they be measured?
- Methodological Answer : Key properties include:
- Enthalpy of Sodium Adduct Formation : Measured via collision-induced dissociation (CID) experiments, as demonstrated for amino acid analogs (ΔrH° = ~201 kJ/mol) .
- Thermogravimetric Analysis (TGA) : To assess decomposition temperatures.
- DSC (Differential Scanning Calorimetry) : For melting point and phase transitions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Heterocyclic Substituent Derivatives
Key Compounds:
2-Amino-3-(thiophen-2-yl)propanoic acid (C₇H₇NO₂S, MW: 169.20 g/mol): Substituted with a sulfur-containing thiophene ring. Exhibits biocatalytic activity in ammonia elimination reactions, suggesting enzymatic interactions distinct from the pyran-based compound .
Impact of Heterocycles :
- Thiophene : Sulfur’s electronegativity alters electronic properties, affecting redox behavior.
- Pyrazole : Nitrogen atoms enable hydrogen bonding, useful in catalysis or metal complexation.
Halogenated Phenyl Derivatives
Key Compounds:
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (C₉H₉I₂NO₃, MW: 448.99 g/mol): High molecular weight due to iodine atoms; used in laboratory synthesis and pharmaceutical intermediates .
(S)-2-Amino-3-(4-bromophenyl)propanoic acid (C₉H₁₀BrNO₂, MW: 244.09 g/mol): Bromine’s steric bulk influences binding interactions in chiral synthesis .
Impact of Halogens :
- Increased molecular weight and lipophilicity, altering pharmacokinetics.
- Halogenated derivatives often exhibit enhanced stability and target specificity.
Other Heterocyclic and Functionalized Derivatives
2-N-Boc-Amino-3-(4-tetrahydrothiopyranyl)propionic acid (C₁₄H₂₃NO₄S, MW: 301.40 g/mol): Thiopyran ring replaces oxygen with sulfur, affecting electronic properties and peptide synthesis utility .
2-Amino-3-(1H-indol-3-yl)propanoic acid (C₁₁H₁₂N₂O₂, MW: 204.23 g/mol): Indole substituent enables π-π stacking interactions, relevant in cerium(III) complexation for catalytic applications .
Impact of Functional Groups :
- Boc Protection : Enhances stability during synthetic processes.
- Indole : Facilitates metal coordination and biomolecular recognition.
Research Findings and Functional Implications
- Biocatalysis : The pyran-based compound’s oxygenated ring may improve solubility in aqueous enzymatic systems compared to thiophene or halogenated analogs .
- Metal Complexation : Indole and pyrazole derivatives show superior coordination with cerium(III), suggesting tailored applications in catalysis .
- Pharmacological Potential: Fluorinated and iodinated derivatives highlight the balance between stability and bioactivity, guiding drug design .
Tables
Properties
IUPAC Name |
2-amino-3-(oxan-4-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHHRIISICNOLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734386 | |
Record name | 3-Oxan-4-ylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773828-10-7 | |
Record name | 3-Oxan-4-ylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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